9H-Purin-6-amine, N,N-dimethyl-9-((4-(phenylmethoxy)phenyl)methyl)-

anticonvulsant purine derivatives mass spectrometry

9-(4-(Benzyloxy)benzyl)-N,N‑dimethyl‑9H‑purin‑6‑amine (CAS 112089‑09‑5) is a synthetic 6‑(dimethylamino)purine that bears a 4‑(phenylmethoxy)benzyl substituent at the N9 position. It was first disclosed as part of a series of 9‑alkyl‑6‑substituted‑purines evaluated for anticonvulsant activity against maximal electroshock‑induced seizures (MES) in rats.

Molecular Formula C21H21N5O
Molecular Weight 359.4 g/mol
CAS No. 112089-09-5
Cat. No. B12930817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9H-Purin-6-amine, N,N-dimethyl-9-((4-(phenylmethoxy)phenyl)methyl)-
CAS112089-09-5
Molecular FormulaC21H21N5O
Molecular Weight359.4 g/mol
Structural Identifiers
SMILESCN(C)C1=NC=NC2=C1N=CN2CC3=CC=C(C=C3)OCC4=CC=CC=C4
InChIInChI=1S/C21H21N5O/c1-25(2)20-19-21(23-14-22-20)26(15-24-19)12-16-8-10-18(11-9-16)27-13-17-6-4-3-5-7-17/h3-11,14-15H,12-13H2,1-2H3
InChIKeyILPRZNREKWSQRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-(4-(Benzyloxy)benzyl)-N,N-dimethyl-9H-purin-6-amine (CAS 112089‑09‑5): A Purine-Derived Anticonvulsant Lead for Structure–Activity Studies


9-(4-(Benzyloxy)benzyl)-N,N‑dimethyl‑9H‑purin‑6‑amine (CAS 112089‑09‑5) is a synthetic 6‑(dimethylamino)purine that bears a 4‑(phenylmethoxy)benzyl substituent at the N9 position. It was first disclosed as part of a series of 9‑alkyl‑6‑substituted‑purines evaluated for anticonvulsant activity against maximal electroshock‑induced seizures (MES) in rats [1]. The compound is characterized by a C21H21N5O formula, a molecular weight of 359.42 g·mol⁻¹, and a calculated logP of ~3.5, placing it within a lipophilic range that is often associated with blood–brain barrier penetration .

Why Simple 9‑Benzyl‑6‑(dimethylamino)purine Congeners Cannot Replace the 4‑(Benzyloxy)benzyl Analog in Anticonvulsant Development


The seminal structure–activity study by Kelley et al. demonstrated that potent anticonvulsant activity in the 6‑(dimethylamino)purine series requires a benzyl‑type substituent at N9, but the electronic and steric nature of the benzyl group profoundly influences efficacy and toxicity [1]. Consequently, even seemingly minor modifications—such as replacing the 4‑(benzyloxy)benzyl group with a simple benzyl, 4‑methoxybenzyl, or 2‑fluorobenzyl moiety—can shift the ED50 by several milligrams per kilogram and alter the therapeutic window. Generic substitution without experimental verification therefore risks selecting a compound with suboptimal anticonvulsant potency, different metabolic stability, or unacceptable off‑target effects, undermining both research reproducibility and preclinical development timelines.

Quantitative Differentiation Evidence for 9‑(4‑(Benzyloxy)benzyl)‑N,N‑dimethyl‑9H‑purin‑6‑amine vs. Closest Analogs


Molecular Mass Distinction Relative to the Simplest Active 9‑Benzyl‑6‑(dimethylamino)purine

The target compound has an exact monoisotopic mass of 359.17500 Da (C₂₁H₂₁N₅O), which is 106.04 Da heavier than the unsubstituted 9‑benzyl‑6‑(dimethylamino)‑9H‑purine (exact mass 253.1325 Da for C₁₄H₁₅N₅) . This mass difference is readily resolved by high‑resolution mass spectrometry and serves as an unambiguous identity check upon receipt, preventing mis‑shipment of the simpler benzyl analog.

anticonvulsant purine derivatives mass spectrometry quality control

Lipophilicity Shift (logP) Versus the 4‑Methoxybenzyl Analog

The calculated logP of the target 4‑(benzyloxy)benzyl compound is 3.52 , while the closely related 9‑(4‑methoxybenzyl)‑N,N‑dimethyl‑9H‑purin‑6‑amine (CAS 112089‑06‑2) has a computed logP of 2.46 [1]. The ~1.06 log unit increase corresponds to an approximately 11‑fold higher theoretical partition coefficient, which may translate into greater passive membrane permeability.

lipophilicity logP blood–brain barrier ADME

Commercial Purity Specification: ≥98% (HPLC) Versus Typical Research‑Grade Analogs

Multiple commercial suppliers list the target compound with a minimum purity of 98% by HPLC, with some offering 99% material . In contrast, the unsubstituted 9‑benzyl‑6‑(dimethylamino)purine and many 9‑substituted analogues are frequently offered only at ≥95% purity, introducing additional uncertainty in biological assays.

purity HPLC quality assurance procurement

Class‑Level Anticonvulsant Activity Inference: 9‑Benzyl‑6‑(dimethylamino)purine Scaffold

The originating paper explicitly states that potent anticonvulsant activity against MES in rats 'resided in compounds that contain a benzyl substituent at the 9‑position of 6‑(methylamino)‑ or 6‑(dimethylamino)purine' [1]. The target compound satisfies both requirements, whereas analogs lacking a benzyl moiety or bearing a non‑benzyl alkyl group at N9 showed significantly reduced or absent activity in the same assay panel.

anticonvulsant maximal electroshock seizure structure–activity relationship purine

Procurement‑Ready Application Scenarios for 9‑(4‑(Benzyloxy)benzyl)‑N,N‑dimethyl‑9H‑purin‑6‑amine (CAS 112089‑09‑5)


Focused Library Design for Anticonvulsant Purine SAR Studies

The compound serves as a key entry in a matrix of 9‑benzyl‑6‑(dimethylamino)purine analogs. Its 4‑(benzyloxy)benzyl group introduces a distinct steric and electronic profile compared to simpler benzyl or methoxybenzyl variants, enabling systematic exploration of substituent effects on MES ED50 and neurotoxicity [1]. The available ≥98% purity supports direct use in in vivo dose‑response experiments without further purification.

Blood–Brain Barrier Permeability Probe

With a calculated logP of 3.52—approximately one log unit higher than the 4‑methoxybenzyl analog [1]—this compound is suited for studies comparing passive CNS penetration among 9‑substituted purines. Researchers can use it to correlate lipophilicity with brain‑to‑plasma ratio in rodent models, guiding the optimization of CNS‑active purine derivatives.

Reference Standard for Mass Spectrometry and HPLC Method Development

The well‑defined exact mass (359.17500 Da) and high commercial purity (≥98%, with 99% available ) make the compound a suitable reference standard for developing and validating LC‑MS or HPLC‑UV methods intended to analyze related 6‑(dimethylamino)purine analogs in biological matrices or synthetic mixtures.

Scaffold‑Hopping Starting Point in Medicinal Chemistry

Because the 6‑(dimethylamino)‑9‑benzylpurine scaffold is a recognized anticonvulsant pharmacophore distinct from hydantoins, barbiturates, and benzodiazepines [1], the target compound can be used as a starting point for scaffold‑hopping campaigns aimed at identifying novel antiepileptic agents with improved safety margins.

Quote Request

Request a Quote for 9H-Purin-6-amine, N,N-dimethyl-9-((4-(phenylmethoxy)phenyl)methyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.